molecular formula C10H11N3O2 B1305211 ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 499785-52-3

ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B1305211
CAS No.: 499785-52-3
M. Wt: 205.21 g/mol
InChI Key: GMCVREKRSCYEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a heterocyclic compound that belongs to the class of benzotriazoles It is characterized by a triazole ring fused to a benzene ring, with an ethyl ester group at the 5-position and a methyl group at the 1-position

Mechanism of Action

Target of Action

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a complex compound with potential biological activity. It’s known that triazole derivatives can interact with various biological targets . For instance, some triazole compounds have been found to interact with β-tubulin , a protein involved in cell structure and division.

Mode of Action

Triazole compounds are known to interact with their targets via hydrogen bonding . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

It’s known that triazole compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that triazole compounds can affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with triazole compounds , it’s likely that the effects of this compound at the molecular and cellular level are diverse and context-dependent.

Biochemical Analysis

Biochemical Properties

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The compound can also bind to proteins, influencing their structure and function. For instance, it has been observed to interact with albumin, a major plasma protein, affecting its binding capacity and transport functions . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

This compound exerts various effects on different cell types. In hepatocytes, it has been shown to influence cell signaling pathways, particularly those involved in detoxification and stress responses . The compound can modulate gene expression, leading to changes in the levels of enzymes and proteins involved in cellular metabolism. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization . These effects underscore the compound’s potential in regulating cellular functions and metabolic homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of drugs and other xenobiotics . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s ability to modulate biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, the compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and minimizing potential toxicities.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions highlight the compound’s potential in modulating metabolic pathways and influencing cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can bind to albumin in the plasma, facilitating its transport to different tissues . Within cells, it can be transported by specific transporters, influencing its localization and accumulation in different cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression . These subcellular localization patterns provide insights into the compound’s mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The triazole ring can be subjected to oxidation or reduction under specific conditions, altering its electronic properties and reactivity.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzotriazoles, carboxylic acids, and reduced triazole derivatives .

Comparison with Similar Compounds

    1H-benzo[d][1,2,3]triazole-5-carboxylic acid: Lacks the ethyl ester group but shares the triazole core structure.

    Methyl 1H-benzo[d][1,2,3]triazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    1H-benzo[d][1,2,3]triazole-5-carboxamide: Contains an amide group instead of an ester group.

Uniqueness: Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the ethyl ester group enhances its solubility and reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

ethyl 1-methylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)7-4-5-9-8(6-7)11-12-13(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCVREKRSCYEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384959
Record name Ethyl 1-methyl-1H-benzotriazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499785-52-3
Record name Ethyl 1-methyl-1H-benzotriazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
Reactant of Route 3
ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.